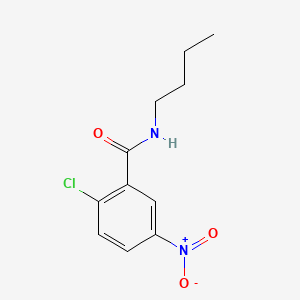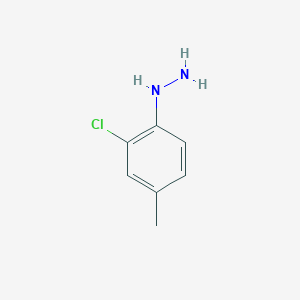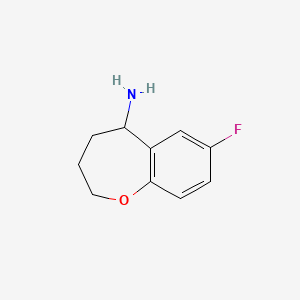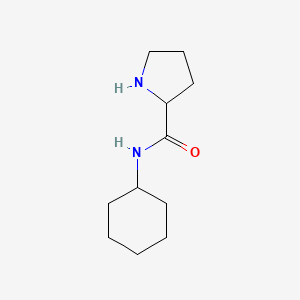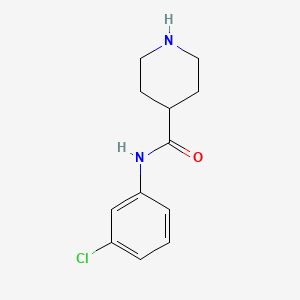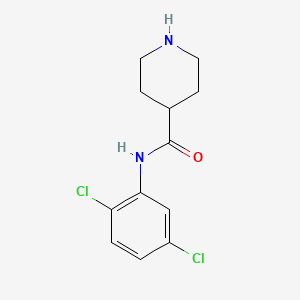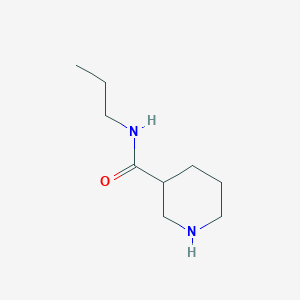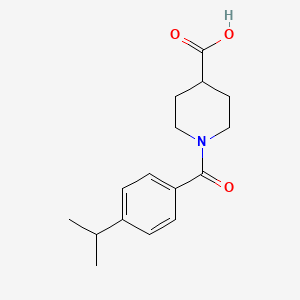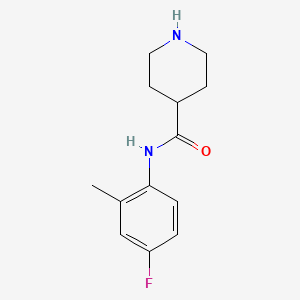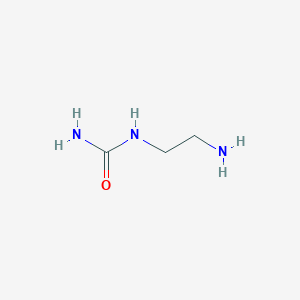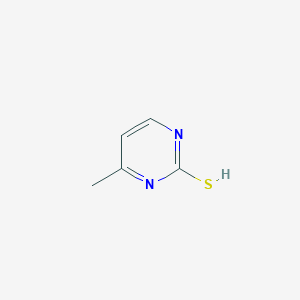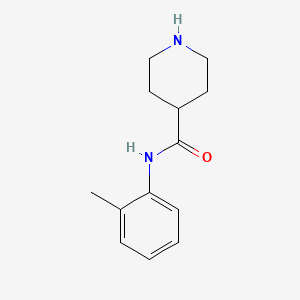
N-(2-Methylphenyl)piperidine-4-carboxamide
描述
N-(2-Methylphenyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C13H18N2O. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a piperidine ring substituted with a 2-methylphenyl group and a carboxamide group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method for synthesizing N-(2-Methylphenyl)piperidine-4-carboxamide involves the amination of 2-methylphenylpiperidine with a suitable amine source under controlled conditions. This reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol.
Cyclization Reaction: Another approach involves the cyclization of a suitable precursor, such as 2-methylphenylpiperidine-4-carboxylic acid, in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride. This reaction forms the piperidine ring and introduces the carboxamide group.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: N-(2-Methylphenyl)piperidine-4-carboxamide can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: This compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Chemistry: N-(2-Methylphenyl)piperidine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperidine-based drugs.
Medicine: this compound has potential applications in the development of new therapeutic agents. Its derivatives have shown promise as analgesics, anti-inflammatory agents, and central nervous system stimulants.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes, including polymerization and catalysis.
作用机制
The mechanism of action of N-(2-Methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and carboxamide group play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
N-(4-Methylphenyl)piperidine-4-carboxamide: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.
N-(2-Ethylphenyl)piperidine-4-carboxamide: Similar structure but with a 2-ethylphenyl group instead of a 2-methylphenyl group.
N-(2-Methylphenyl)piperidine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position instead of the 4-position.
Uniqueness: N-(2-Methylphenyl)piperidine-4-carboxamide is unique due to the specific positioning of the 2-methylphenyl group and the carboxamide group at the 4-position of the piperidine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(2-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-2-3-5-12(10)15-13(16)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXGZFHCTDBEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Ethoxyphenyl)methyl]hydrazine](/img/structure/B7807227.png)
